molecular formula C12H17NO2S B12628799 N-[2-(4-Hydroxyphenyl)ethyl]-3-(methylsulfanyl)propanamide CAS No. 921607-23-0

N-[2-(4-Hydroxyphenyl)ethyl]-3-(methylsulfanyl)propanamide

Cat. No.: B12628799
CAS No.: 921607-23-0
M. Wt: 239.34 g/mol
InChI Key: AQMYGLUNRILDQT-UHFFFAOYSA-N
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Description

N-[2-(4-Hydroxyphenyl)ethyl]-3-(methylsulfanyl)propanamide is a synthetic amide derivative characterized by a 4-hydroxyphenethyl group attached to the nitrogen of a propanamide backbone, with a methylsulfanyl (thioether) moiety at the third carbon. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the thioether) and hydrogen-bonding capacity (via the hydroxyl group).

Properties

CAS No.

921607-23-0

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]-3-methylsulfanylpropanamide

InChI

InChI=1S/C12H17NO2S/c1-16-9-7-12(15)13-8-6-10-2-4-11(14)5-3-10/h2-5,14H,6-9H2,1H3,(H,13,15)

InChI Key

AQMYGLUNRILDQT-UHFFFAOYSA-N

Canonical SMILES

CSCCC(=O)NCCC1=CC=C(C=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Hydroxyphenyl)ethyl]-3-(methylsulfanyl)propanamide typically involves the reaction between 4-hydroxyphenylethylamine and 3-(methylsulfanyl)propanoic acid. The reaction is often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC), which helps in the formation of the amide bond . The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Hydroxyphenyl)ethyl]-3-(methylsulfanyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The methylsulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-[2-(4-Hydroxyphenyl)ethyl]-3-(methylsulfanyl)propanamide. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing hydroxyphenyl groups have shown promising results in reducing cell viability in non-small cell lung cancer (NSCLC) models, such as A549 cells .

Table 1: Cytotoxic Effects of Hydroxyphenyl Derivatives on A549 Cells

CompoundCell Viability Reduction (%)
This compoundTBD
Doxorubicin86.1
CisplatinTBD
Other Hydroxyphenyl Derivatives52.4 - 68.7

Metabolic Disorders

The compound has been investigated for its role in addressing insulin resistance syndrome (IRS), which is often associated with type 2 diabetes mellitus. The structural characteristics of this compound suggest that it may influence metabolic pathways related to glucose metabolism and lipid profiles .

Table 2: Potential Effects on Metabolic Disorders

ConditionMechanism of ActionExpected Outcome
Insulin ResistanceModulation of insulin signaling pathwaysImproved glucose tolerance
DyslipidemiaAlteration of lipoprotein levelsDecreased VLDL and increased HDL

Antioxidant Activity

The antioxidant properties of this compound have been documented, indicating its potential to mitigate oxidative stress in biological systems. Compounds with hydroxyphenyl moieties are known to scavenge free radicals, thereby protecting cells from oxidative damage .

Case Studies

Several case studies have documented the therapeutic efficacy of hydroxyphenyl derivatives:

  • Case Study 1 : A study involving the administration of a similar compound demonstrated a significant reduction in tumor size in a murine model of breast cancer, suggesting that this compound could be effective in clinical settings.
  • Case Study 2 : Clinical trials focusing on patients with insulin resistance showed improved metabolic markers following treatment with related compounds, indicating potential for managing type 2 diabetes.

Mechanism of Action

The mechanism of action of N-[2-(4-Hydroxyphenyl)ethyl]-3-(methylsulfanyl)propanamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural Comparisons

The compound shares structural motifs with several classes of propanamide derivatives. Key analogs include:

Compound Name Substituents/Modifications Key Functional Groups Synthesis Yield Melting Point (°C) Reported Bioactivity
Target Compound 4-Hydroxyphenethyl, methylsulfanyl Thioether, hydroxyl N/A N/A N/A
N-[2-(4-Chlorophenyl)ethyl]-3-[(2-methylphenyl)methylsulfonyl]propanamide 4-Chlorophenethyl, methylsulfonyl Sulfonyl, chloro N/A N/A Industrial/chemical research
(S)-N-(3-((1-(3,4-Dichlorophenyl)-4-(2-(methylthio)ethyl)-3-pyridinyl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-fluorophenyl)-propanamide Dichlorophenyl, pyrazole, fluorophenyl, methylthioethyl Thioether, sulfonamide, pyrazole 60% 126–127 N/A
N-(2-Amino-4-(N-(tert-butyl)sulfamoyl)phenyl)-3-(4-hydroxyphenyl)propanamide (30a) Sulfamoyl, tert-butyl, hydroxyl Sulfonamide, hydroxyl 64% N/A Carbonic anhydrase inhibition
(S)-N-Benzyl-2-((S)-2-(2-chloroacetamido)-3-(4-hydroxyphenyl)propanamido)-3-(1H-indol-3-yl)propanamide (19) Benzyl, chloroacetamido, indole, hydroxyl Chloroacetamido, indole 59% N/A SARS-CoV-2 protease inhibition

Key Observations :

  • Thioether vs. Sulfonyl : The target compound’s methylsulfanyl group contrasts with sulfonyl derivatives (e.g., ), which exhibit higher polarity and metabolic stability but reduced nucleophilic reactivity.
  • Aromatic Substitutions : The 4-hydroxyphenethyl group differentiates it from chlorophenyl (e.g., ) or fluorophenyl analogs (e.g., ), which may alter receptor binding or solubility.
  • Complexity of Side Chains : Pyrazole- and indole-containing derivatives (e.g., ) demonstrate enhanced bioactivity but require multistep syntheses compared to the simpler target compound.
Physicochemical Properties
  • Lipophilicity : The methylsulfanyl group in the target compound likely increases logP compared to polar sulfonamides (e.g., ) but reduces it relative to aryl-sulfonyl derivatives (e.g., ).
  • Hydrogen Bonding: The 4-hydroxyphenyl group enhances aqueous solubility compared to nonpolar substituents (e.g., chloro or methyl groups in ).

Biological Activity

N-[2-(4-Hydroxyphenyl)ethyl]-3-(methylsulfanyl)propanamide is a compound of significant interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H17NO2S, with a molecular weight of approximately 251.35 g/mol. The compound features a 4-hydroxyphenyl group and a methylsulfanyl moiety attached to a propanamide backbone, which may influence its interactions within biological systems.

Antioxidant Properties

Research indicates that compounds structurally similar to this compound often exhibit antioxidant properties . These properties are crucial for scavenging free radicals and reducing oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory effects , making it a candidate for therapeutic applications targeting inflammatory diseases. The ability to modulate inflammatory pathways could be beneficial in conditions such as arthritis and cardiovascular diseases.

Interaction with Biological Targets

Initial findings suggest that this compound may interact with various enzymes and receptors involved in oxidative stress pathways. Understanding these interactions is critical for elucidating the compound's mechanism of action and assessing its efficacy in biological systems.

Case Studies

  • Antioxidant Activity Assessment : A study evaluated the antioxidant capacity of several compounds similar to this compound using DPPH radical scavenging assays. Results indicated that compounds with hydroxyl groups exhibited higher scavenging activity, suggesting potential therapeutic applications in oxidative stress-related conditions.
  • Anti-inflammatory Mechanism Exploration : In vitro studies demonstrated that the compound could inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharide (LPS). This inhibition was dose-dependent, reinforcing the potential use of this compound in managing inflammation.

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

Compound NameStructureUnique Features
N-(4-Hydroxyphenethyl)acetamideC10H13NO3Contains an acetyl group affecting solubility
N-[2-(4-Hydroxyphenyl)ethyl]-3-thiopropanamideC13H17NOSContains a thiol group enhancing reactivity
4-Hydroxy-N-(2-methoxyethyl)benzamideC11H15NO3Features a methoxy group altering electronic properties

These comparisons highlight the unique aspects of this compound, particularly its potential applications based on its specific structure and biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-[2-(4-Hydroxyphenyl)ethyl]-3-(methylsulfanyl)propanamide?

  • The synthesis typically involves multi-step reactions. A common approach includes:

Functionalization of the phenyl ring : Introduce the 4-hydroxyphenyl group via electrophilic substitution or coupling reactions.

Thioether formation : Incorporate the methylsulfanyl group using reagents like methyl disulfide or methanethiol under controlled conditions.

Amide coupling : React the intermediate carboxylic acid (or activated ester) with 2-(4-hydroxyphenyl)ethylamine using coupling agents (e.g., EDC/HOBt) .

  • Yield optimization (60–70%) is achievable by adjusting reaction temperature and stoichiometry .

Q. How should researchers characterize the purity and structure of this compound?

  • Analytical methods :

  • HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
  • NMR : Confirm structure via ¹H/¹³C NMR, focusing on peaks for the methylsulfanyl group (δ ~2.1 ppm for S-CH₃) and aromatic protons (δ ~6.8–7.2 ppm) .
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS) with exact mass matching theoretical values .

Q. What role does the methylsulfanyl group play in the compound’s reactivity?

  • The methylsulfanyl (S-CH₃) group acts as a weak electron donor , influencing:

  • Solubility : Enhances lipophilicity, critical for membrane permeability in biological assays.
  • Oxidative stability : Susceptible to oxidation to sulfoxide/sulfone derivatives under strong oxidizing conditions, requiring inert atmospheres during synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Case study : If conflicting results arise in enzyme inhibition assays:

Validate assay conditions : Check buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤1%).

Control for oxidation : Use antioxidants (e.g., BHT) to prevent methylsulfanyl degradation during assays .

Structural analogs : Compare activity with derivatives lacking the methylsulfanyl group to isolate its contribution .

Q. What computational strategies are effective for predicting the compound’s binding modes?

  • Molecular docking : Use software like AutoDock Vina with crystal structures of target proteins (e.g., kinases or GPCRs).
  • MD simulations : Assess stability of ligand-protein complexes in explicit solvent models (e.g., TIP3P water) over 100-ns trajectories.
  • Key parameters : Focus on hydrogen bonding with the 4-hydroxyphenyl group and hydrophobic interactions with the methylsulfanyl moiety .

Q. How does the compound’s stability vary under different storage conditions?

  • Accelerated stability studies :

  • Thermal stability : Degrades <5% at 25°C over 6 months but shows 10–15% degradation at 40°C.
  • Light sensitivity : Protect from UV light to prevent photooxidation of the methylsulfanyl group.
  • Recommended storage : –20°C under argon, with desiccants to prevent hydrolysis of the amide bond .

Q. What are the challenges in synthesizing analogs with modified aromatic or sulfur-containing groups?

  • Aromatic modifications : Bromination or nitration of the phenyl ring requires protection of the hydroxyl group (e.g., TBS ether) to avoid side reactions .
  • Sulfur replacement : Substituting methylsulfanyl with sulfone groups reduces lipophilicity, necessitating reevaluation of biological uptake .

Methodological Notes

  • Data interpretation : Cross-reference spectral data (NMR, MS) with published analogs to confirm assignments .
  • Synthetic scalability : Pilot-scale reactions (>10 g) require strict control of exothermic steps during amide coupling .

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